

# onvansertib biomarker selection KRAS mutant ctDNA

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## Compound Focus: Onvansertib

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## Frequently Asked Questions (FAQs)

- **Q1: What is the definitive biomarker for selecting patients with KRAS-mutant mCRC for onvansertib treatment?**
  - **A:** The definitive biomarker is the presence of an oncogenic KRAS mutation in exons 2, 3, or 4, as identified in tumor tissue from the primary tumor or a metastasis by a CLIA-certified laboratory [1] [2]. This biomarker was used for patient selection in the pivotal phase Ib/II and phase II clinical trials (NCT03829410).
- **Q2: Can onvansertib be used in patients with any KRAS mutation subtype?**
  - **A:** Yes, evidence suggests **onvansertib** has a "pan-KRAS" inhibitory effect. Clinical data show tumor regression and decreased KRAS-mutant ctDNA across various KRAS variants (including G12D, G12V, G13D, etc.), which collectively represent over 90% of KRAS mutations in CRC [3] [4].
- **Q3: What is the most critical experimental readout for predicting treatment efficacy early in the course of therapy?**
  - **A:** A rapid reduction in the allelic burden of KRAS-mutant ctDNA during the first treatment cycle (28 days) is a highly predictive early marker of subsequent tumor regression observed on radiographic scans [5] [3] [4]. Patients whose KRAS-mutant ctDNA becomes undetectable within the first cycle are more likely to achieve a clinical response.

- **Q4: Are there other clinical factors that predict response to the **onvansertib** combination therapy?**
    - **A:** A critical clinical factor is prior exposure to bevacizumab. A 2024 phase II study found that patients who were bevacizumab-naïve before receiving the **onvansertib** + FOLFIRI/bevacizumab combination had a significantly higher objective response rate (76.9%) and longer median progression-free survival (14.9 months) compared to those with prior bevacizumab exposure (10.0% and 6.6 months, respectively) [1].
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## Experimental Protocols & Data

### Protocol 1: Baseline Patient Selection and KRAS Mutation Identification

This protocol outlines the steps for confirming patient eligibility for **onvansertib**-based therapy in KRAS-mutant mCRC.

- **1. Sample Collection:** Obtain a formalin-fixed, paraffin-embedded (FFPE) tissue sample from either the primary colorectal tumor or a metastatic site.
- **2. DNA Extraction:** Isolate genomic DNA from the tumor tissue, ensuring high quality and sufficient quantity for analysis.
- **3. KRAS Mutation Testing:**
  - **Method:** Use a validated, high-sensitivity method such as Next-Generation Sequencing (NGS). The Tempus xT assay is one example used in recent trials [1].
  - **Target:** Interrogate exons 2, 3, and 4 of the KRAS gene for known oncogenic mutations.
  - **Confirmation:** Testing must be performed in a CLIA-certified or equivalently accredited laboratory.
- **4. Inclusion/Exclusion Criteria:**
  - **Key Inclusions:** Confirmed KRAS mutation; metastatic and unresectable disease; failure of or intolerance to a first-line oxaliplatin-based regimen [2].
  - **Key Exclusions:** BRAF V600 mutation; microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) status; more than one prior line of chemotherapy for metastatic disease [2].

## Protocol 2: Dynamic Response Monitoring via KRAS-mutant ctDNA

This protocol details the methodology for serial monitoring of treatment response using liquid biopsies.

- **1. Blood Collection:**
  - Draw blood into dedicated cell-free DNA collection tubes (e.g., Streck, Roche).
  - Process plasma within the manufacturer's specified timeframe (typically within 6 hours of draw) through a double centrifugation protocol to remove cellular debris.
- **2. Cell-free DNA (cfDNA) Extraction:** Isolate cfDNA from the plasma using commercially available kits (e.g., QIAamp Circulating Nucleic Acid Kit).
- **3. KRAS-mutant ctDNA Analysis:**
  - **Recommended Techniques:**
    - **Droplet Digital PCR (ddPCR):** Offers absolute quantification with high sensitivity, ideal for tracking specific known KRAS mutations [3].
    - **Next-Generation Sequencing (NGS):** A broader panel (like the Guardant Health assay) is useful for comprehensive profiling and monitoring multiple mutations simultaneously [3] [6].
  - **Time Points:** Collect samples at **baseline (pre-treatment)**, at the **end of Cycle 1 (Day 28)**, and at subsequent cycles to monitor dynamics [3].
- **4. Data Analysis:**
  - Calculate the mutant allele frequency (MAF) or mutant allele concentration (copies/mL) for the identified KRAS mutation.
  - A significant decrease (e.g., >50%) or clearance of the KRAS-mutant signal by the end of Cycle 1 is a strong positive predictor of response [5] [4].

## Quantitative Data Summary

The table below summarizes key efficacy data from clinical trials of **onvansertib** in combination with FOLFIRI/bevacizumab for second-line KRAS-mutant mCRC.

Trial Phase	Patient Population	Confirmed Objective Response Rate (ORR)	Median Progression-Free Survival (mPFS)	Key Findings
Phase II (2024) [1]	All Comers (n=53)	26.4%	Not Reported	Established efficacy in the broader population.
Phase II (2024) [1]	Bevacizumab-Naive (n=13)	76.9%	14.9 months	Dramatically improved outcomes in bevacizumab-naïve patients.
Phase II (2024) [1]	Prior Bevacizumab (n=40)	10.0%	6.6 months	Highlighted prior bevacizumab exposure as a potential resistance factor.
Phase Ib (2020) [5]	All Comers (n=8 evaluable)	37.5% (3 PR)	6.5 months (preliminary)	Early signal of efficacy; 100% clinical benefit rate (PR+SD) at 8 weeks.

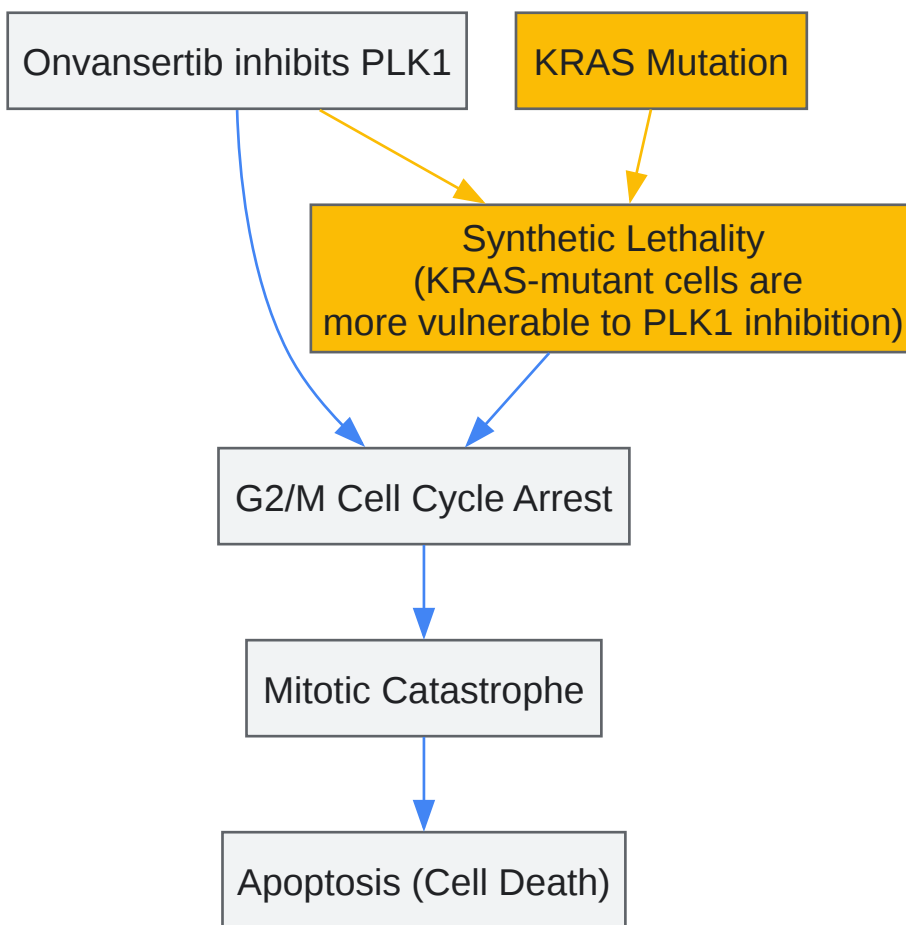
## Troubleshooting Guides

- **Issue: No decrease in KRAS-mutant ctDNA levels after one cycle of treatment.**
  - **Potential Cause 1:** Intrinsic or acquired resistance mechanism.
  - **Solution:** Investigate potential resistance pathways. Check the patient's prior therapy history, as prior bevacizumab exposure is strongly associated with reduced response [1].
  - **Potential Cause 2:** Suboptimal drug exposure or compliance (for oral **onvansertib**).
  - **Solution:** Verify patient compliance with the oral dosing regimen and review pharmacokinetic data if available.
- **Issue: Discrepancy between ctDNA results and radiographic imaging (e.g., ctDNA decrease but stable disease on scan).**
  - **Explanation:** This is an expected and common occurrence. ctDNA dynamics are a more rapid and sensitive measure of tumor cell death, while radiographic changes can lag by several

weeks. A decrease in ctDNA often precedes tumor shrinkage on a subsequent scan [3] [4]. Continue monitoring both parameters.

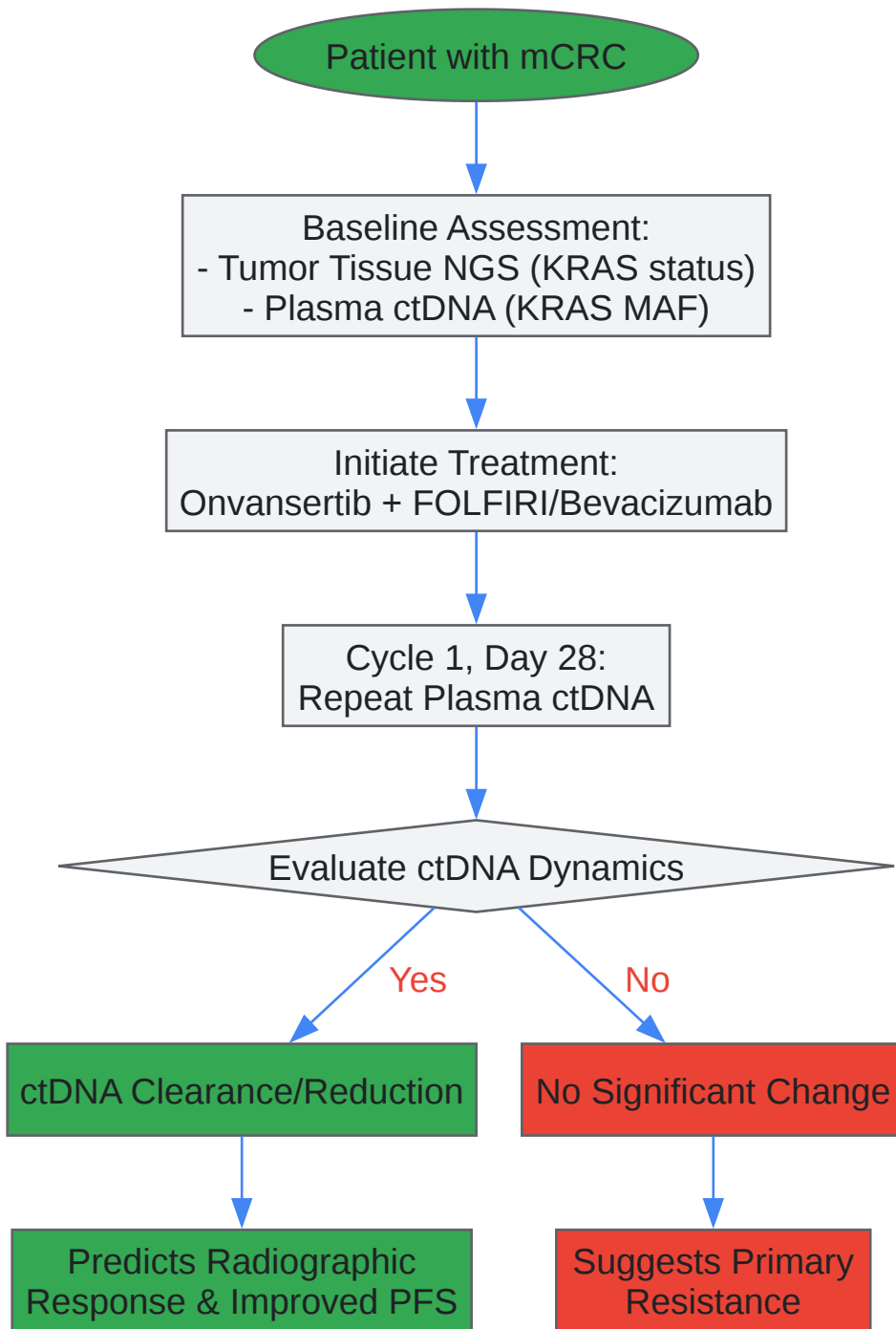
## Signaling Pathway & Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of **onvansertib** and the workflow for biomarker analysis.



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**Onvansertib's synthetic lethality with KRAS mutations.** The diagram shows how **onvansertib**, a PLK1 inhibitor, is synthetically lethal with KRAS mutations, meaning KRAS-mutant cancer cells are particularly vulnerable to PLK1 inhibition, leading to cell cycle arrest and death [1] [4].



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*Biomarker analysis workflow for **onvansertib** response prediction. This flowchart outlines the process for using KRAS-mutant ctDNA from liquid biopsies to dynamically monitor and predict patient response to **onvansertib** combination therapy [5] [1] [3].*

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